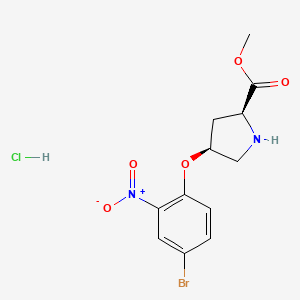
n-Benzyl-n-(3-pyrrolidinylmethyl)-1-ethanamine dihydrochloride
Overview
Description
N-Benzyl-n-(3-pyrrolidinylmethyl)-1-ethanamine dihydrochloride, also known as BEME, is a drug that has been studied for its potential use in laboratory experiments and scientific research. BEME is a synthetic compound that is structurally similar to the neurotransmitter dopamine, and is believed to have similar effects on the body and brain. BEME has been studied for its ability to modulate dopamine receptors and has been shown to have potential applications in the treatment of Parkinson’s disease, depression, anxiety, and addiction.
Scientific Research Applications
Ligand Exchange and Spin State Equilibria in Complexes
- Complexes containing similar compounds have been studied for their ligand exchange and spin state equilibria. For instance, complexes with ligands such as N-benzyl-1,1-di(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine showed equilibrium between different species and spin states in aqueous solutions, which is significant for applications like DNA cleavage in water (Draksharapu et al., 2012).
Role in Enzymatic Reactions
- In the field of bioengineering, compounds like N-benzyl-3-pyrrolidinone have been used in enzymatic reactions to produce chiral building blocks for pharmaceuticals, indicating the potential for these compounds in drug synthesis (Yamada-Onodera et al., 2007).
Applications in Crystal Structure Analysis
- Studies on the crystal structure of similar compounds have provided insights into molecular arrangements and intermolecular interactions, which are vital for understanding material properties and designing new materials (Aydın et al., 2017).
Antioxidant and Antimitotic Activities
- Research on pyridine-1,3,4-thiadiazole-Schiff base derivatives, including compounds related to n-Benzyl-n-(3-pyrrolidinylmethyl)-1-ethanamine, has shown promising antioxidant and antimitotic activities, suggesting potential applications in pharmacology and medicine (Pund et al., 2022).
Solid State and Solution Characterization
- Characterization of ligands closely related to n-Benzyl-n-(3-pyrrolidinylmethyl)-1-ethanamine in both solid state and solution has provided insights into their chiral and conformational properties, which are significant for applications in coordination chemistry (Canary et al., 1998).
properties
IUPAC Name |
N-benzyl-N-(pyrrolidin-3-ylmethyl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-2-16(12-14-8-9-15-10-14)11-13-6-4-3-5-7-13;;/h3-7,14-15H,2,8-12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEOVIBTRUSOIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCNC1)CC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![n-Methyl-n-[2-(4-piperidinyl)ethyl]-1-butanamine dihydrochloride](/img/structure/B1424733.png)


![N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424738.png)
![2-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1424739.png)